Actinomycin V vs. Actinomycin D: Head-to-Head Cytotoxicity in Human Breast Cancer and Normal Cell Lines
Actinomycin V demonstrates 4.3-fold to 18.3-fold greater cytotoxic potency than Actinomycin D across three human breast cancer cell lines (MCF-7, MDA-MB-231, BT474) and two normal breast epithelial cell lines (MCF-10A, HMLE) [1]. The potency differential is most pronounced in MDA-MB-231 cells (Actinomycin V IC50 = 0.83 nM vs. Actinomycin D IC50 = 15.15 nM; 18.3× difference) [1].
| Evidence Dimension | IC50 (nM) - 48h MTT assay |
|---|---|
| Target Compound Data | Actinomycin V: MCF-7 1.92 ± 0.25, MDA-MB-231 0.83 ± 0.32, BT474 4.16 ± 0.25, MCF-10A 4.07 ± 0.26, HMLE 3.49 ± 0.31 |
| Comparator Or Baseline | Actinomycin D: MCF-7 8.23 ± 0.50, MDA-MB-231 15.15 ± 0.52, BT474 37.00 ± 3.15, MCF-10A 34.01 ± 0.25, HMLE 30.22 ± 0.50; Actinomycin Xob: MCF-7 149.40 ± 4.03, MDA-MB-231 127.33 ± 4.49; Adriamycin: MCF-7 885.38 ± 13.50, MDA-MB-231 942.60 ± 22.50 |
| Quantified Difference | Actinomycin V is 4.3× (MCF-7), 18.3× (MDA-MB-231), 8.9× (BT474), 8.4× (MCF-10A), and 8.7× (HMLE) more potent than Actinomycin D |
| Conditions | Human breast cancer cell lines (MCF-7, MDA-MB-231, BT474) and normal breast epithelial cell lines (HMLE, MCF-10A); 48h compound exposure; MTT assay; three independent experiments in triplicate |
Why This Matters
Procurement of Actinomycin V over Actinomycin D may enable lower dosing requirements for equivalent target engagement in breast cancer research applications, though this must be balanced against potentially reduced selectivity between cancer and normal cells.
- [1] Marine Drugs. 2019;17(6):305. Table 1: Cytotoxicity of actinomycins in human breast cancer and normal breast epithelial cell lines. View Source
